

2-(Azetidin-1-yl)ethan-1-amine IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Azetidin-1-yl)ethan-1-amine

Cat. No.: B1284170

[Get Quote](#)

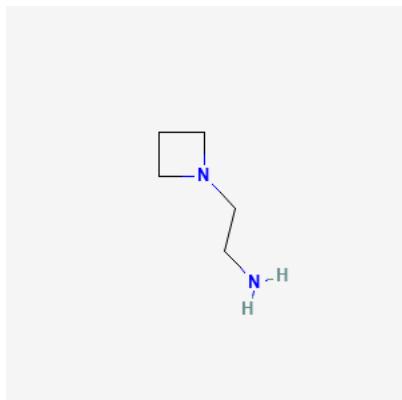
An In-Depth Technical Guide to 2-(Azetidin-1-yl)ethan-1-amine

This guide provides a comprehensive overview of **2-(Azetidin-1-yl)ethan-1-amine**, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and the broader context of the biological activities associated with the azetidine scaffold.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise chemical identity through standardized nomenclature and structural representation.

IUPAC Name: The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 2-(azetidin-1-yl)ethanamine[1][2].


Synonyms: It is also known in literature and commercial catalogs as 2-(1-azetidinyl)ethanamine.

Chemical Structure: The molecule consists of a four-membered azetidine ring linked through its nitrogen atom to an ethylamine substituent.

- **Molecular Formula:** C₅H₁₂N₂[1][2][3]
- **SMILES:** C1CN(C1)CCN[2]

- InChI Key: RIHYLJLIMZMKTQ-UHFFFAOYSA-N[\[2\]](#)

The two-dimensional structure is depicted as follows:

Caption: 2D chemical structure of **2-(Azetidin-1-yl)ethan-1-amine**.

Physicochemical Properties

A summary of the key physicochemical and identifying properties of **2-(Azetidin-1-yl)ethan-1-amine** is presented in the table below. This quantitative data is essential for experimental design, safety assessment, and computational modeling.

Property	Value	Reference(s)
CAS Number	795299-77-3	[1] [4]
Molecular Weight	100.16 g/mol	[1]
Molecular Formula	C ₅ H ₁₂ N ₂	[1] [2]
PubChem CID	15636950	[1] [2]
Monoisotopic Mass	100.10005 Da	[2]
Physical Form	Liquid	
Predicted XlogP	-0.3	[2]
Purity	95-97%	[3]
Storage Temperature	Refrigerator	

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-(Azetidin-1-yl)ethan-1-amine** is not readily available in the provided search results, a plausible and efficient synthetic route can be devised based on established methods for preparing substituted azetidines. A common approach involves the nucleophilic substitution of a suitable leaving group by azetidine.

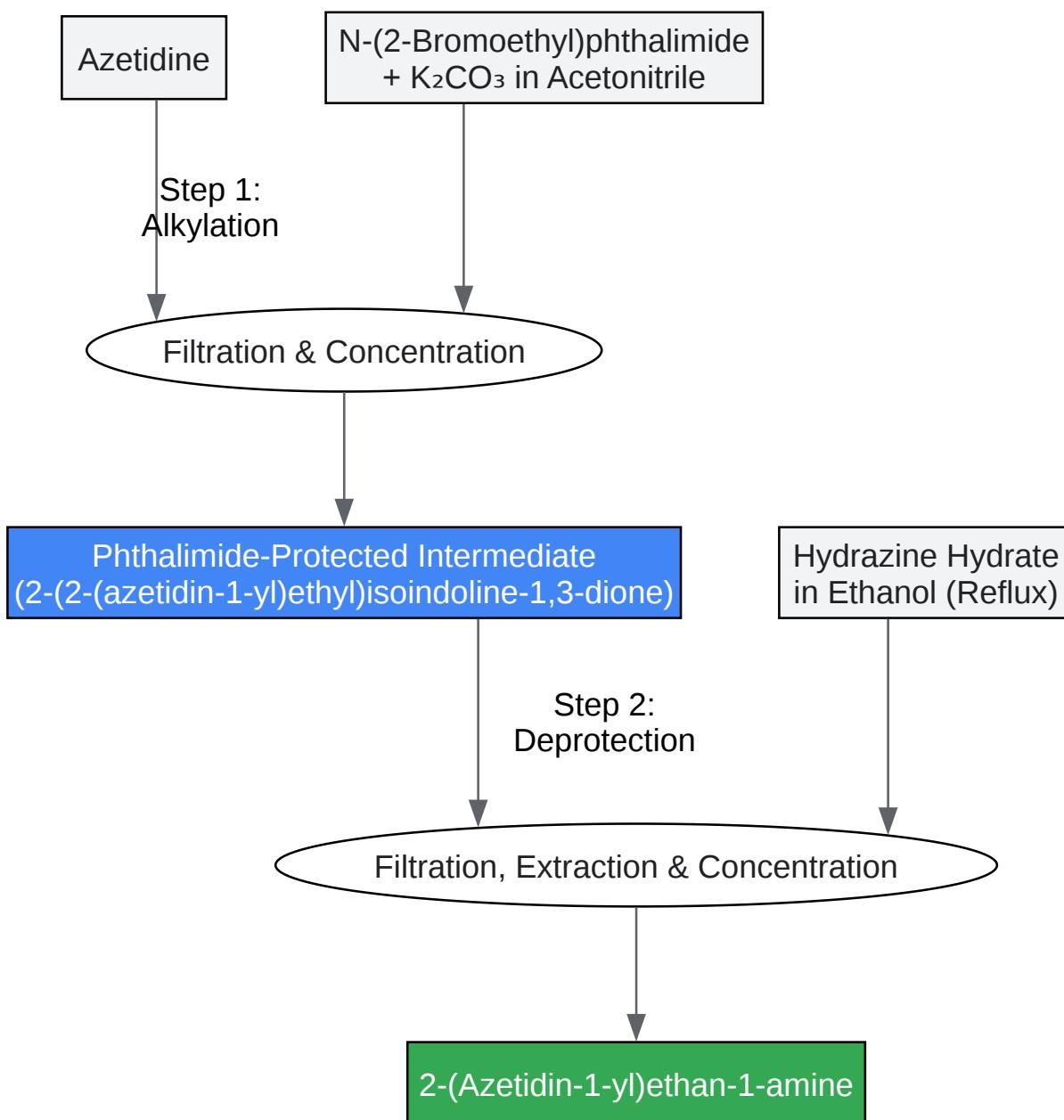
Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of **2-(Azetidin-1-yl)ethan-1-amine** from azetidine and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide).

Materials and Reagents:

- Azetidine
- N-(2-Bromoethyl)phthalimide
- Potassium carbonate (K_2CO_3)
- Acetonitrile (CH_3CN)
- Hydrazine hydrate ($N_2H_4 \cdot H_2O$)
- Ethanol (EtOH)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:


- Step 1: N-Alkylation of Azetidine

- To a solution of azetidine (1.2 equivalents) in acetonitrile (10 mL/mmol of limiting reagent) in a round-bottom flask, add N-(2-bromoethyl)phthalimide (1.0 equivalent) and potassium carbonate (2.0 equivalents).
- Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, filter the solid potassium carbonate and salts. Concentrate the filtrate under reduced pressure to obtain the crude phthalimide-protected intermediate, 2-(2-(azetidin-1-yl)ethyl)isoindoline-1,3-dione.
- The crude product can be purified by column chromatography on silica gel if necessary.

- Step 2: Deprotection of the Amine
 - Dissolve the crude or purified intermediate from Step 1 in ethanol (15 mL/mmol).
 - Add hydrazine hydrate (5.0 equivalents) to the solution.
 - Heat the mixture to reflux (approximately 78°C) for 4-6 hours, during which a white precipitate (phthalhydrazide) will form.
 - Cool the reaction mixture to room temperature and filter off the precipitate.
 - Concentrate the filtrate under reduced pressure to remove the ethanol.
 - Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, **2-(Azetidin-1-yl)ethan-1-amine**.

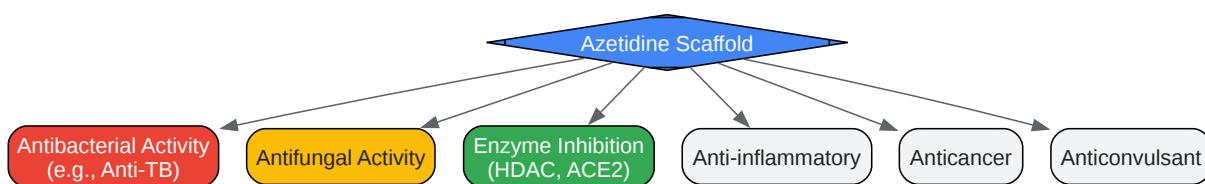
Synthesis Workflow Diagram

The logical flow of the proposed synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: A proposed two-step workflow for the synthesis of **2-(Azetidin-1-yl)ethan-1-amine**.

Biological Activity and Therapeutic Potential


The azetidine ring is a key structural motif in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. While specific biological

data for **2-(Azetidin-1-yl)ethan-1-amine** is limited in the provided results, the broader class of azetidine-containing molecules exhibits significant pharmacological properties.

- **Antibacterial Activity:** Azetidine derivatives have shown promise as novel antitubercular agents. Certain 1,2,4-substituted azetidines have been found to kill multidrug-resistant *Mycobacterium tuberculosis* by inhibiting mycolate assembly, a crucial component of the bacterial cell wall[5]. Other azetidin-2-one (β -lactam) derivatives have also been evaluated for their antibacterial and antifungal effects[6][7][8].
- **Enzyme Inhibition:** The constrained four-membered ring can act as a pharmacophore that interacts with enzyme active sites. For instance, azetidin-2-one-based molecules have been designed as potent dual inhibitors of histone deacetylases (HDACs) hHDAC6 and hHDAC8, which are targets in cancer therapy[9]. A structurally related compound, N-(2-aminoethyl)-1-aziridineethanamine, has been identified as an inhibitor of angiotensin-converting enzyme 2 (ACE2), a target relevant to cardiovascular disease and viral infections[10].
- **Diverse Pharmacological Profiles:** The azetidin-2-one scaffold is renowned for more than just its antibiotic properties, with research demonstrating activities including anti-inflammatory, anticonvulsant, and anticancer effects[7][8].

The presence of the basic ethylamine side chain on the azetidine ring in **2-(Azetidin-1-yl)ethan-1-amine** makes it a valuable building block for combinatorial chemistry and the development of new therapeutic agents targeting a variety of biological pathways.

Logical Diagram of Azetidine Scaffold Bioactivities

[Click to download full resolution via product page](#)

Caption: Key biological activities associated with the azetidine chemical scaffold.

Conclusion

2-(Azetidin-1-yl)ethan-1-amine is a structurally simple yet significant molecule, serving as both a subject of physicochemical study and a versatile building block for drug discovery. Its properties are well-defined, and its synthesis is achievable through standard organic chemistry methodologies. The established and diverse biological activities of the broader azetidine class underscore the potential of this and related compounds in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. Further investigation into the specific biological targets of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanelements.com [americanelements.com]
- 2. PubChemLite - 2-(azetidin-1-yl)ethan-1-amine (C5H12N2) [pubchemlite.lcsb.uni.lu]
- 3. 2-(azetidin-1-yl)ethan-1-amine [allbiopharm.com]
- 4. 795299-77-3|2-(Azetidin-1-yl)ethanamine|BLD Pharm [bldpharm.com]
- 5. Azetidines Kill Multidrug-Resistant *Mycobacterium tuberculosis* without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. The chemistry and biological potential of azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. N-(2-aminoethyl)-1-aziridineethanamine | C6H15N3 | CID 98888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(Azetidin-1-yl)ethan-1-amine IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1284170#2-azetidin-1-yl-ethan-1-amine-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com